H-Glu(obzl)-NH2 hcl

Übersicht

Beschreibung

“H-Glu(obzl)-NH2 hcl” is a derivative of glutamic acid . It is used in scientific research due to its unique properties and potential applications.

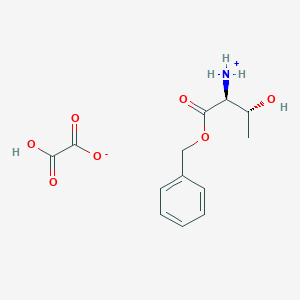

Molecular Structure Analysis

The molecular formula of “this compound” is C12H15NO4 . The average mass is 237.252 Da and the monoisotopic mass is 237.100113 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a boiling point of 416.0±40.0 °C at 760 mmHg, a vapor pressure of 0.0±1.0 mmHg at 25°C, and an enthalpy of vaporization of 70.6±3.0 kJ/mol . It also has a flash point of 205.4±27.3 °C .Wissenschaftliche Forschungsanwendungen

1. Structural Studies and Formation of β-Structure

H-Glu(obzl)-NH2 hcl is used in studies exploring the formation of β-structures in peptides. In a study by Okahashi and Ikeda (1979), the conformations of a monodisperse homohexapeptide, including this compound, were analyzed. The hexapeptide showed a mixture of β-form and solvated σ-form, with the β-form existing only above certain critical concentrations (Okahashi & Ikeda, 1979).

2. Synthesis of γ2-Amino Acids

The peptide this compound has been used as a catalyst in asymmetric conjugate addition reactions. Wiesner et al. (2008) utilized it to obtain γ-nitroaldehydes and γ-nitroalcohols, which are precursors for γ2-amino acids (Wiesner, Revell, Tonazzi, & Wennemers, 2008).

3. Electrochemical Studies

Studies have been conducted on ferrocenoyl-dipeptides containing this compound. Baker, Kraatz, and Quail (2001) reported on the solvent effects on the redox properties of these compounds, indicating their potential in electrochemistry (Baker, Kraatz, & Quail, 2001).

4. Molecular Imprinting and Chiral Recognition

The molecule has been used in the development of molecularly imprinted polymeric membranes for chiral recognition. Yoshikawa, Ooi, and Izumi (2001) demonstrated its application in enantioselective electrodialysis, showing a separation factor toward L-isomer (Yoshikawa, Ooi, & Izumi, 2001).

5. Infrared Absorption Studies

Infrared absorption studies have been performed on human proinsulin C-peptide fragments containing this compound. Narita et al. (1986) analyzed the conformational behaviors of these peptides in different concentrations and solvents (Narita, Ogura, Sato, & Honda, 1986).

Safety and Hazards

The safety data sheet for “H-Glu(obzl)-NH2 hcl” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Wirkmechanismus

Target of Action

H-Glu(obzl)-NH2 hcl is a derivative of glutamic acid . Glutamic acid is one of the 20 proteinogenic amino acids and plays a key role in cellular metabolism. It serves as a neurotransmitter in the nervous system and participates in various metabolic pathways.

Mode of Action

As a derivative of glutamic acid, this compound may interact with the same targets as glutamic acid. It has been suggested that amino acids and their derivatives can influence the secretion of anabolic hormones, supply fuel during exercise, enhance mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its solubility and stability could be affected by the pH of the environment .

Eigenschaften

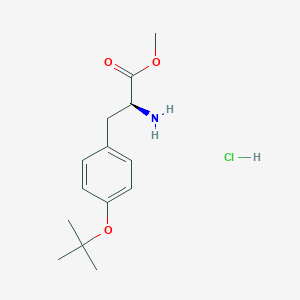

IUPAC Name |

benzyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3.ClH/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,13H2,(H2,14,16);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSXVFJRDTASLQJ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)CC[C@@H](C(=O)N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20704831 | |

| Record name | Benzyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63091-89-4 | |

| Record name | Pentanoic acid, 4,5-diamino-5-oxo-, phenylmethyl ester, hydrochloride (1:1), (4S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63091-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl L-alpha-glutaminate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20704831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

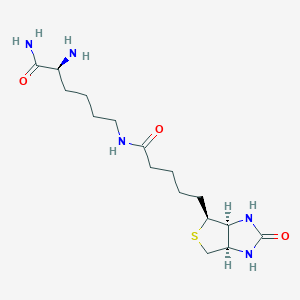

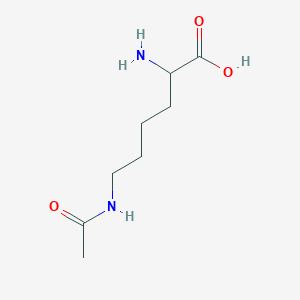

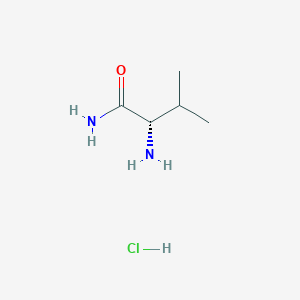

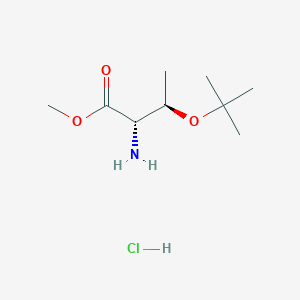

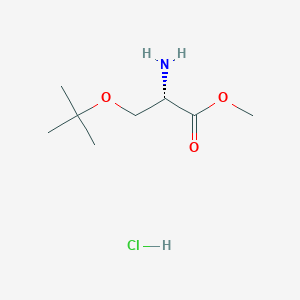

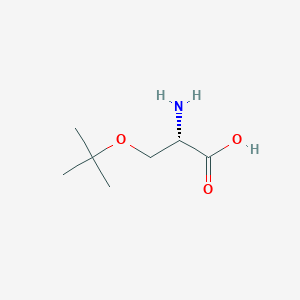

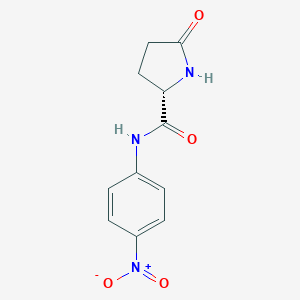

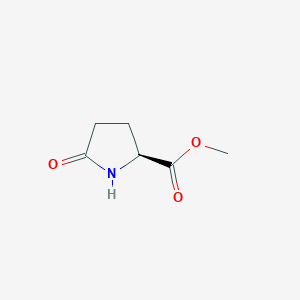

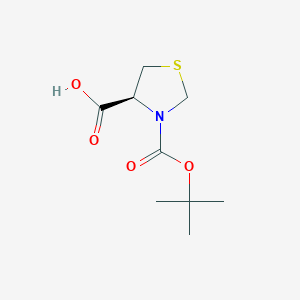

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.